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molecular formula C10H6Cl2N2O B126118 4,5-dichloro-2-phenylpyridazin-3(2H)-one CAS No. 1698-53-9

4,5-dichloro-2-phenylpyridazin-3(2H)-one

Cat. No. B126118
M. Wt: 241.07 g/mol
InChI Key: VKWCOHVAHQOJGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07968711B2

Procedure details

Mucochloric acid (9.3 g, 0.055 moles) was dissolved in ethanol (60 ml) and phenyl hydrazine (5.4 g, 0.05 moles) was added. The reaction mixture was stirred at room temperature for 2 hours. Evaporated to a low bulk and the residue was suspended in glacial acetic acid (60 ml). Refluxed with stirring for 3 hours. Evaporated to dryness and triturated with methanol to give the required product as a pale brown solid. (11.0 g, 91%)
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:9])(=O)/[C:2](=[C:4](\[CH:6]=O)/[Cl:5])/[Cl:3].[C:10]1([NH:16][NH2:17])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>C(O)C>[Cl:3][C:2]1[C:1](=[O:9])[N:16]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[N:17]=[CH:6][C:4]=1[Cl:5]

Inputs

Step One
Name
Quantity
9.3 g
Type
reactant
Smiles
C(/C(/Cl)=C(/Cl)\C=O)(=O)O
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
5.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)NN

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Evaporated to a low bulk
TEMPERATURE
Type
TEMPERATURE
Details
Refluxed
STIRRING
Type
STIRRING
Details
with stirring for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Evaporated to dryness
CUSTOM
Type
CUSTOM
Details
triturated with methanol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C(N(N=CC1Cl)C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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